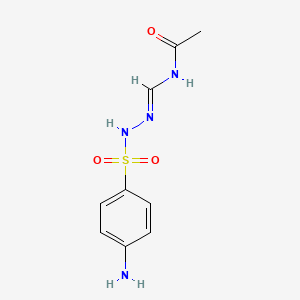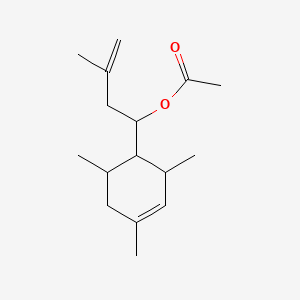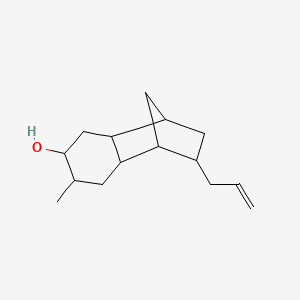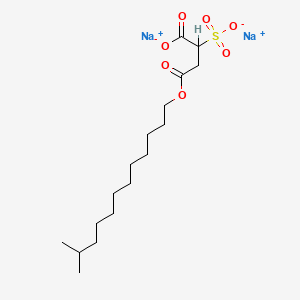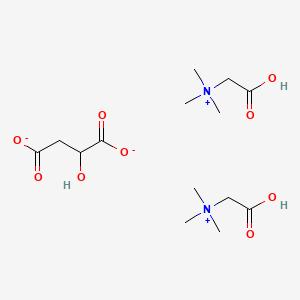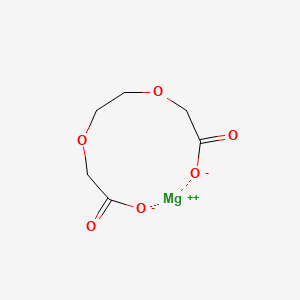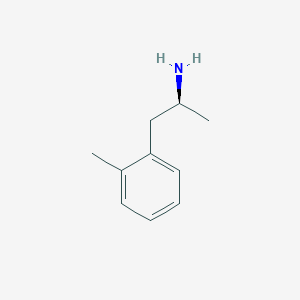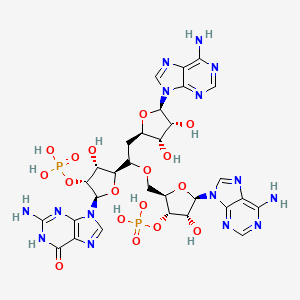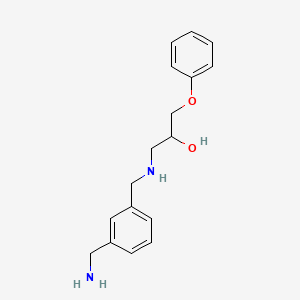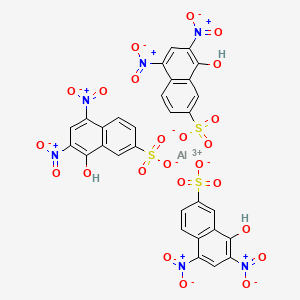
8-Hydroxy-5,7-dinitronaphthalene-2-sulphonic acid, aluminium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Hydroxy-5,7-dinitronaphthalene-2-sulphonic acid, aluminium salt is a complex organic compound with the molecular formula C30H15AlN6O24S3 . This compound is known for its unique structural properties and potential applications in various scientific fields. It is characterized by the presence of hydroxyl, nitro, and sulfonic acid groups attached to a naphthalene ring, coordinated with aluminium.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-5,7-dinitronaphthalene-2-sulphonic acid, aluminium salt typically involves multiple steps:
Nitration: The initial step involves the nitration of naphthalene to introduce nitro groups at specific positions. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.
Sulfonation: The nitrated naphthalene is then subjected to sulfonation using fuming sulfuric acid to introduce the sulfonic acid group.
Complexation with Aluminium: Finally, the compound is complexed with aluminium to form the aluminium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
8-Hydroxy-5,7-dinitronaphthalene-2-sulphonic acid, aluminium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonic acid group can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas, tin(II) chloride, or iron powder are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
8-Hydroxy-5,7-dinitronaphthalene-2-sulphonic acid, aluminium salt has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of 8-Hydroxy-5,7-dinitronaphthalene-2-sulphonic acid, aluminium salt involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, proteins, and nucleic acids, potentially inhibiting or modifying their activity.
Pathways Involved: It may affect oxidative stress pathways, signal transduction pathways, and metabolic pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 8-Hydroxy-5,7-dinitronaphthalene-2-sulphonic acid, sodium salt
- 8-Hydroxy-5,7-dinitronaphthalene-2-sulphonic acid, potassium salt
- 8-Hydroxy-5,7-dinitronaphthalene-2-sulphonic acid, calcium salt
Comparison
Compared to its sodium, potassium, and calcium counterparts, the aluminium salt of 8-Hydroxy-5,7-dinitronaphthalene-2-sulphonic acid exhibits unique properties:
- Stability : The aluminium salt is generally more stable under various environmental conditions.
- Solubility : It has different solubility characteristics, which can be advantageous in certain applications.
- Reactivity : The presence of aluminium can influence the reactivity of the compound, making it suitable for specific chemical reactions .
Propiedades
Número CAS |
84473-89-2 |
|---|---|
Fórmula molecular |
C30H15AlN6O24S3 |
Peso molecular |
966.6 g/mol |
Nombre IUPAC |
aluminum;8-hydroxy-5,7-dinitronaphthalene-2-sulfonate |
InChI |
InChI=1S/3C10H6N2O8S.Al/c3*13-10-7-3-5(21(18,19)20)1-2-6(7)8(11(14)15)4-9(10)12(16)17;/h3*1-4,13H,(H,18,19,20);/q;;;+3/p-3 |
Clave InChI |
NGLPNUXXHGZAOH-UHFFFAOYSA-K |
SMILES canónico |
C1=CC2=C(C=C1S(=O)(=O)[O-])C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])O.C1=CC2=C(C=C1S(=O)(=O)[O-])C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])O.C1=CC2=C(C=C1S(=O)(=O)[O-])C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])O.[Al+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



